molecular formula C9H11BN2O3 B8649693 B-(5-methoxy-1-methyl-1h-pyrrolo[3,2-b]pyridin-6-yl)-boronic acid

B-(5-methoxy-1-methyl-1h-pyrrolo[3,2-b]pyridin-6-yl)-boronic acid

Cat. No.: B8649693
M. Wt: 206.01 g/mol
InChI Key: FQQNBFVWDZFQKH-UHFFFAOYSA-N
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Description

B-(5-methoxy-1-methyl-1h-pyrrolo[3,2-b]pyridin-6-yl)-boronic acid is a boronic acid derivative that has garnered interest in the field of medicinal chemistry. This compound is part of a broader class of pyrrolo[3,2-b]pyridine derivatives, which are known for their potential biological activities, particularly as inhibitors of specific enzymes and receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of B-(5-methoxy-1-methyl-1h-pyrrolo[3,2-b]pyridin-6-yl)-boronic acid typically involves the formation of the pyrrolo[3,2-b]pyridine core followed by the introduction of the boronic acid moiety. One common method involves the cross-coupling reaction of a pyrrole ring with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to form N-propargylenaminones, which undergo intramolecular cyclization to yield the desired pyrrolo[3,2-b]pyridine structure .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. These methods would typically employ large-scale reactors and continuous flow processes to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

B-(5-methoxy-1-methyl-1h-pyrrolo[3,2-b]pyridin-6-yl)-boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted pyrrolo[3,2-b]pyridine compounds .

Mechanism of Action

The mechanism of action of B-(5-methoxy-1-methyl-1h-pyrrolo[3,2-b]pyridin-6-yl)-boronic acid involves its interaction with specific molecular targets, such as fibroblast growth factor receptors (FGFRs). By binding to these receptors, the compound inhibits their activity, which can lead to reduced cell proliferation and increased apoptosis in cancer cells . The pathways involved include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolo[3,2-b]pyridine derivatives, such as:

Uniqueness

What sets B-(5-methoxy-1-methyl-1h-pyrrolo[3,2-b]pyridin-6-yl)-boronic acid apart is its boronic acid moiety, which enhances its ability to interact with specific biological targets. This unique feature makes it a valuable compound in the development of targeted therapies, particularly for cancer treatment .

Properties

Molecular Formula

C9H11BN2O3

Molecular Weight

206.01 g/mol

IUPAC Name

(5-methoxy-1-methylpyrrolo[3,2-b]pyridin-6-yl)boronic acid

InChI

InChI=1S/C9H11BN2O3/c1-12-4-3-7-8(12)5-6(10(13)14)9(11-7)15-2/h3-5,13-14H,1-2H3

InChI Key

FQQNBFVWDZFQKH-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=CN2C)N=C1OC)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a white suspension of 5-methoxy-1H-pyrrolo[3,2-b]pyridin-6-ylboronic acid (500 mg, 2.60 mmol) in tetrahydrofuran (25 mL) was added sodium hydride (281 mg, 11.72 mmol) in several portions at 0° C., the resulting light grey suspension was stirred for 30 min, followed by dropwise addition of iodomethane (1664 mg, 11.72 mmol) in syringe. The mixture was continued stirring at 0° C. for 2 hr and the reaction was quenched with conc. HCl at 0° C. to ˜pH 6, MeOH (20 mL) was added, stirred for 2 min, the resulting suspension was passed through a thin layer silica gel with 10 mL MeOH. The collected solution was concentrated on rotary vacuo, and purified on PrepHPLC to afford the expected product, 5-methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridin-6-ylboronic acid (398 mg, 74%) as a grey gum. 1H-NMR (500 MHz, MeOD) δ ppm 3.33 (ddd, J=3.20, 1.83, 1.68 Hz, 3 H) 4.24 (s, 3 H) 6.62 (d, J=2.44 Hz, 1 H) 7.71 (d, J=3.36 Hz, 1 H) 8.39 (s, 1 H); Mass spec 207.16 (MH+) Calc for C9H11BN2O3 206.09.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
281 mg
Type
reactant
Reaction Step Two
Quantity
1664 mg
Type
reactant
Reaction Step Three

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